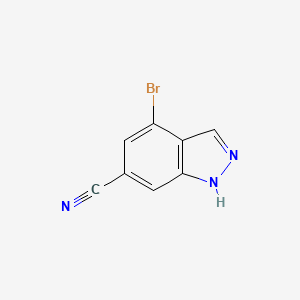

4-Bromo-1H-indazole-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECMIAFNEMHEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646572 | |

| Record name | 4-Bromo-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898746-96-8 | |

| Record name | 4-Bromo-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-1H-indazole-6-carbonitrile chemical structure

An In-depth Technical Guide to 4-Bromo-1H-indazole-6-carbonitrile: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole core is a privileged scaffold in medicinal chemistry, and this particular derivative offers strategically placed functional groups—a bromine atom and a nitrile group—that serve as versatile handles for synthetic elaboration. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the molecule's structural features, physicochemical properties, a detailed representative synthetic protocol, and its strategic application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Introduction: The Privileged Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology. Among these, the indazole scaffold, a bicyclic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure."[1][2] This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to its presence in numerous clinically successful drugs and late-stage clinical candidates.[1] Notable examples include Axitinib, a potent kinase inhibitor for treating renal cell carcinoma, and Benzydamine, a non-steroidal anti-inflammatory agent.[1][3]

The therapeutic versatility of indazoles is rooted in their unique electronic properties and their capacity to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, within protein active sites. This compound (CAS No. 898746-96-8) is a particularly valuable derivative. Its bromine atom at the 4-position and the carbonitrile at the 6-position provide orthogonal chemical handles for systematic structural modification, a critical advantage in lead optimization and the generation of compound libraries for high-throughput screening.

Physicochemical Properties and Structural Analysis

The foundational step in utilizing any chemical building block is a thorough understanding of its core properties and structure.

Key Properties

The essential physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 898746-96-8 | [4] |

| Molecular Formula | C₈H₄BrN₃ | [4] |

| Molecular Weight | 222.05 g/mol | [4] |

| Purity (Typical) | ≥97% | [4] |

| Appearance | (Predicted) Off-white to light brown solid | |

| Solubility | (Predicted) Soluble in polar organic solvents like DMSO, DMF, and alcohols |

Chemical Structure and Functional Group Analysis

The structure of this compound is defined by three key components: the indazole core, the C4-bromine, and the C6-nitrile. Each plays a distinct role in the molecule's reactivity and utility.

Caption: Chemical Structure of this compound.

-

Indazole Core: The bicyclic aromatic system is relatively stable. The NH proton at the N1 position is weakly acidic and can be deprotonated or involved in hydrogen bonding, which is crucial for binding to many biological targets.[3]

-

4-Position Bromine: This halogen atom is a superb handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of aryl, alkyl, or amino groups, enabling extensive exploration of the surrounding chemical space.

-

6-Position Carbonitrile: The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine.[5] Each of these transformations opens up new avenues for derivatization, such as amide bond formation or reductive amination, to build more complex molecules.

Synthesis and Purification

While multiple synthetic routes to the indazole core exist, a common and robust strategy involves the diazotization of a substituted aniline followed by an intramolecular cyclization.[1][6] The following is a representative, field-proven protocol adapted from methodologies for similar structures.

Proposed Retrosynthetic Analysis & Workflow

The synthesis logically begins from a commercially available, appropriately substituted aniline precursor. The key transformation is the formation of the pyrazole ring fused to the benzene ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Diazotization of 2-Amino-3-bromo-5-cyanotoluene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-3-bromo-5-cyanotoluene (1.0 eq) in a mixture of glacial acetic acid and propionic acid.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 10°C.

-

Stir the resulting mixture at 0-5°C for 1-2 hours after the addition is complete. The formation of the diazonium salt intermediate is typically indicated by a change in color.

Step 2: Intramolecular Cyclization and Work-up

-

Once diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

Step 3: Purification

-

Dry the crude solid under vacuum.

-

For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.

-

Alternatively, purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum to yield this compound.

Spectroscopic Characterization (Predictive)

Structural confirmation is paramount. The following are the predicted spectroscopic signatures for verifying the identity and purity of the synthesized compound.

| Technique | Predicted Observation | Rationale |

| ¹H NMR | δ 13-14 (br s, 1H), δ 8.0-8.5 (m, 2H), δ 7.5-7.8 (m, 1H) | The N-H proton is typically broad and downfield. The aromatic protons on the indazole ring will appear in the aromatic region, with splitting patterns dependent on their coupling. |

| ¹³C NMR | δ 110-145 (Ar-C), δ ~118 (C≡N) | Multiple signals in the aromatic region for the eight carbons of the scaffold. The nitrile carbon has a characteristic chemical shift. |

| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C stretch) | Key functional group vibrations are readily identifiable. The sharp, strong nitrile stretch is a key diagnostic peak. |

| MS (Mass Spec) | m/z ≈ 221/223 | The molecular ion peak will show a characteristic 1:1 isotopic pattern (M, M+2) due to the presence of one bromine atom. |

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile starting material for building libraries of drug-like molecules.

Orthogonal Derivatization Pathways

The bromine and nitrile groups can be modified independently, allowing for a combinatorial approach to synthesis. This is a powerful strategy for rapidly exploring structure-activity relationships (SAR).

Caption: Derivatization pathways for library synthesis.

Scaffold for Kinase Inhibitors

The indazole core is a well-established hinge-binding motif for many protein kinases.[6] The N1 and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region.

-

Vector at C4: Modifications at the 4-position, enabled by cross-coupling reactions, can be directed towards the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of groups that can enhance potency and modulate selectivity against different kinases.

-

Vector at C6: The 6-position provides another vector for modification. Converting the nitrile to an amide or amine allows for the attachment of solubilizing groups or moieties that can pick up additional interactions with the protein target.

Safety and Handling

-

Hazard Classifications (Predicted): Acute Toxicity, Oral (Category 3); Skin Irritant (Category 2); Eye Irritant (Category 2).

-

Hazard Statements (Predicted): H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling Recommendations: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its stable, biologically relevant indazole core, combined with two distinct and versatile functional handles, provides medicinal chemists with an ideal platform for the rational design and synthesis of novel therapeutic agents. The ability to systematically and orthogonally modify the structure allows for efficient exploration of chemical space, accelerating the journey from a starting scaffold to a potent and selective clinical candidate. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of well-designed building blocks like this one cannot be overstated.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 4-Bromo-1H-indazole-6-carboxylic acid [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1H-indazole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] Its derivatives are at the heart of numerous therapeutic agents, demonstrating activities that span from potent kinase inhibitors in oncology to anti-inflammatory and antimicrobial agents.[3][4] The strategic introduction of specific substituents onto the indazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, thereby optimizing its therapeutic potential. This guide focuses on a particularly intriguing derivative: 4-Bromo-1H-indazole-6-carbonitrile. The presence of a bromine atom at the 4-position and a nitrile group at the 6-position offers unique opportunities for chemical modification and targeted biological interactions, making it a valuable building block in the synthesis of novel drug candidates.[3] This document provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights based on closely related analogues.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is paramount for its successful application in research and development. These parameters influence everything from reaction kinetics to bioavailability.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₄BrN₃ | [5] |

| Molecular Weight | 222.05 g/mol | [5] |

| CAS Number | 898746-96-8 | [5] |

| Physical State | Predicted to be a solid at room temperature. | Inferred from the solid state of analogous indazole derivatives such as 4-bromo-1H-indazole. |

| Melting Point | Not experimentally determined. Predicted to be in the range of 170-200 °C. | Prediction based on the melting point of 4-bromo-1H-indazole (160-165 °C) and the influence of the electron-withdrawing nitrile group. |

| Boiling Point | Not experimentally determined. Predicted to be >350 °C. | High boiling point is expected due to the polar nature and hydrogen bonding capabilities of the indazole ring. |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in non-polar solvents and water. | Inferred from the solubility profile of 4-bromo-1H-indazole.[6][7] |

| pKa | Not experimentally determined. Predicted to be around 12-13 for the N-H proton. | Based on the predicted pKa of 4-bromo-1H-indazole (12.78 ± 0.40).[7] |

Spectroscopic and Chromatographic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.0-14.0 ppm (broad singlet, 1H): This signal is characteristic of the N-H proton of the indazole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

δ ~8.0-8.5 ppm (singlet, 1H): This downfield singlet is predicted for the proton at the 7-position, deshielded by the anisotropic effect of the adjacent nitrogen and the electron-withdrawing nitrile group.

-

δ ~7.5-8.0 ppm (singlet, 1H): This signal is anticipated for the proton at the 5-position.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~140-145 ppm: Aromatic carbon at the 7a-position.

-

δ ~130-135 ppm: Aromatic carbon at the 3a-position.

-

δ ~120-130 ppm: Aromatic carbons at the 5- and 7-positions.

-

δ ~115-120 ppm: The nitrile carbon (C≡N).

-

δ ~110-115 ppm: Aromatic carbon at the 6-position, attached to the nitrile group.

-

δ ~100-105 ppm: Aromatic carbon at the 4-position, bearing the bromine atom.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

-

High-Resolution Mass Spectrometry (HRMS-ESI): The calculated monoisotopic mass for [M+H]⁺ is 221.9661 m/z. This precise mass measurement is a key identifier for the compound. The presence of bromine would be evident from the characteristic isotopic pattern of M and M+2 peaks with nearly equal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

~3200-3400 cm⁻¹ (broad): N-H stretching vibration of the indazole ring.

-

~2220-2240 cm⁻¹ (sharp): C≡N stretching of the nitrile group. This is a highly characteristic peak.

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

-

~1000-1100 cm⁻¹: C-Br stretching vibration.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for the experimental determination of the key physicochemical properties of this compound.

Synthesis and Purification

A plausible synthetic route to this compound can be adapted from established methods for indazole synthesis.[1][9][10] A potential approach involves the diazotization of a substituted aniline followed by cyclization.

Diagram of a Potential Synthetic Workflow:

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1H-indazole-6-carboxylic acid [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. chemuniverse.com [chemuniverse.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Bromo-1H-indazole-6-carbonitrile (CAS: 898746-96-8)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-Bromo-1H-indazole-6-carbonitrile. We will delve into its fundamental properties, synthesis, and critical applications as a strategic building block in modern medicinal chemistry, with a particular focus on its role in the development of targeted therapeutics.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in drug discovery, a core structure that is repeatedly found in potent and selective bioactive molecules.[1][2] Its unique bicyclic aromatic structure, containing two adjacent nitrogen atoms, allows it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone for the design of enzyme inhibitors and receptor modulators.[2]

This compound emerges as a particularly valuable derivative. The bromine atom at the C4 position and the nitrile group at the C6 position are not merely passive substituents; they are versatile chemical handles that unlock a vast chemical space for analog synthesis. The bromo group is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[3][4] Simultaneously, the nitrile group can be elaborated into amines, amides, or carboxylic acids, providing additional points for modification to fine-tune a compound's physicochemical properties and biological activity.

This guide provides an in-depth examination of this high-value intermediate, offering both foundational knowledge and actionable experimental insights.

Core Physicochemical Properties and Safety Data

Understanding the fundamental characteristics of a reagent is paramount for its effective and safe utilization in any synthetic campaign.

Key Properties Summary

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 898746-96-8 | [5] |

| Molecular Formula | C₈H₄BrN₃ | [5] |

| Molecular Weight | 222.05 g/mol | [5] |

| Appearance | Solid (form may vary) | General Knowledge |

| Purity | Typically >97% | [5] |

| MDL Number | MFCD08458975 | [5] |

Safety and Handling

As with any brominated heterocyclic compound, proper safety protocols are mandatory. While a specific safety data sheet (SDS) for this exact compound is not broadly available, data from structurally related indazoles, such as 4-bromo-1H-indazole and 4-bromo-6-nitro-1H-indazole, provides a strong basis for hazard assessment.[6][7]

-

Hazard Classification: Expected to be harmful if swallowed, and cause skin and serious eye irritation.[6] May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9] Handle only in a well-ventilated area or a chemical fume hood.[10]

-

Handling: Avoid generating dust.[10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Synthesis and Purification Strategy

The synthesis of substituted indazoles often involves multi-step sequences starting from commercially available precursors. While specific literature detailing the exact synthesis of this compound is proprietary, a logical and field-proven retrosynthetic approach can be constructed based on established indazole synthesis methodologies.[1][11]

A plausible pathway begins with a substituted 2-methylaniline, which undergoes bromination, nitration, and subsequent cyclization to form the indazole core, followed by functional group manipulations to install the nitrile.

Causality Behind Experimental Choices:

-

Ortho-Bromination: Using a reagent like N-Bromosuccinimide (NBS) allows for selective bromination of the activated aromatic ring.[11]

-

Ring Formation: The classical approach involves diazotization of an amino group followed by intramolecular cyclization. This is a robust and well-documented method for forming the indazole heterocycle.[1]

-

Nitrile Installation: A Sandmeyer reaction, converting a primary aromatic amine (derived from reduction of a nitro group) to a nitrile using copper(I) cyanide, is a standard and high-yielding transformation.

-

Purification: Column chromatography on silica gel is the standard method for purifying intermediates and the final product, chosen for its ability to separate compounds based on polarity, ensuring high purity of the final material.[12]

Core Application: A Versatile Intermediate for Drug Discovery

The true value of this compound lies in its capacity as a versatile scaffold for building complex molecules. The two key functional groups enable orthogonal chemical modifications.

This dual reactivity allows for the systematic exploration of structure-activity relationships (SAR). For instance, a library of compounds can be generated by first performing a Suzuki coupling at the C4 position with various boronic acids, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent amide coupling with a diverse set of amines.[12][13]

Protocol Spotlight: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for creating biaryl structures common in kinase inhibitors.[13][14] The C4-bromo position of our title compound is primed for this transformation.

Detailed Step-by-Step Methodology

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Reagent Addition: Add the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).[3][14]

-

Causality: The palladium catalyst is essential for the catalytic cycle.[14] The dppf ligand provides stability and promotes the necessary oxidative addition and reductive elimination steps. The base is required to activate the boronic acid to form the boronate species, which is the active transmetalating agent.[14]

-

-

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is commonly used.[14]

-

Causality: The organic solvent (dioxane) solubilizes the organic reagents, while the aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.[3]

Relevance in Kinase Inhibitor Drug Discovery

The indazole scaffold is a key pharmacophore in numerous approved and investigational kinase inhibitors, such as Axitinib.[1] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[15]

This compound is an ideal starting material for synthesizing inhibitors of kinases like Polo-like kinase 4 (PLK4).[16] PLK4 is a master regulator of centriole duplication, a critical process in cell division.[16] Overexpression of PLK4 leads to centrosome amplification, which can drive genomic instability and tumorigenesis.[16] Therefore, inhibiting PLK4 is a promising therapeutic strategy for cancers with this characteristic.[16]

A synthetic campaign starting with this compound could involve a Suzuki coupling to add a moiety that binds to the hinge region of the PLK4 ATP-binding pocket, while modifications at the C6 position could be used to improve solubility and cell permeability, ultimately leading to a potent and selective inhibitor.[16]

Conclusion

This compound is far more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its well-defined points of reactivity at the C4 and C6 positions provide medicinal chemists with a robust and flexible platform for generating novel molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, particularly in powerful transformations like the Suzuki-Miyaura coupling, empowers researchers to efficiently navigate complex synthetic challenges and accelerate the development of next-generation targeted therapies.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemuniverse.com [chemuniverse.com]

- 6. fishersci.de [fishersci.de]

- 7. capotchem.com [capotchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. ias.ac.in [ias.ac.in]

- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of the Indazole Nucleus

An In-Depth Technical Guide to 4-Bromo-1H-indazole-6-carbonitrile: A Core Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity. The indazole ring system is a quintessential example of such a scaffold.[1][2] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, offers a rigid yet versatile template for designing potent and selective therapeutic agents. The strategic placement of functional groups on this core allows for the fine-tuning of electronic properties, solubility, and spatial orientation, enabling precise interactions with protein active sites.

This guide focuses on a particularly valuable derivative: This compound . The deliberate positioning of the bromo and cyano groups transforms the simple indazole core into a highly functionalized and synthetically versatile building block. The bromine at the 4-position serves as an ideal handle for modern cross-coupling reactions, while the nitrile at the 6-position provides a gateway for conversion into other critical functional groups like amides, carboxylic acids, and amines. This multi-functional nature makes it a coveted intermediate in the synthesis of complex molecules, particularly in the development of targeted therapies such as kinase inhibitors for oncology.[3][4]

This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound, covering its synthesis, reactivity, and application, grounded in established chemical principles and field-proven insights.

Core Molecular Characteristics

This compound is a solid organic compound that serves as a key intermediate in organic synthesis. Its structure is defined by the indazole nucleus, substituted with a bromine atom at position 4 and a nitrile group at position 6.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| CAS Number | 898746-96-8 | [5] |

| Molecular Formula | C₈H₄BrN₃ | [5] |

| Molecular Weight | 222.05 g/mol | [5] |

| Appearance | Off-white to brown solid | [6] |

| Purity | Typically ≥97% | [5] |

| Storage | Room temperature, keep in a dry and sealed environment | [7] |

| MDL Number | MFCD08458975 | [5] |

Spectroscopic Profile (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The C-H protons at positions 3, 5, and 7 will appear as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent bromo and cyano groups. A broad singlet corresponding to the N-H proton of the indazole ring is also anticipated at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-120 ppm. The carbons attached to the bromine and within the aromatic system will also show predictable shifts.

-

IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch and a broad peak in the 3200-3400 cm⁻¹ region corresponding to the N-H stretch of the indazole ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with roughly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis Strategy: A Proposed Pathway

The direct, published synthesis of this compound is not extensively documented in readily accessible literature. However, a robust and logical synthetic route can be designed by applying well-established methodologies for indazole formation, such as the cyclization of substituted anilines. The following proposed pathway starts from a commercially available, appropriately substituted aniline precursor.

The chosen strategy involves the diazotization and subsequent intramolecular cyclization of a 2-methylaniline derivative, a classic and reliable method for constructing the indazole core.

Diagram: Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound from 2-Methyl-3-bromo-5-nitroaniline.

Step 1: N-Acetylation (Protection)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-3-bromo-5-nitroaniline (1.0 eq) in pyridine (5 vol).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by pouring it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(2-Methyl-3-bromo-5-nitrophenyl)acetamide.

-

Causality: The acetylation step protects the aniline nitrogen, preventing it from interfering in the subsequent Sandmeyer reaction and directing the cyclization to form the desired 1H-indazole tautomer.

-

Step 2: Nitro Reduction and Sandmeyer Cyanation

-

Suspend the acetamide from Step 1 (1.0 eq) in concentrated hydrochloric acid (10 vol).

-

Add a solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated HCl portion-wise, controlling the exotherm with an ice bath.

-

Stir the mixture at room temperature for 2-3 hours to complete the reduction of the nitro group to an amine.

-

Cool the resulting amine salt solution to 0°C and add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.5 eq) and sodium cyanide (NaCN) (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the CuCN solution. An effervescence will be observed.

-

Stir the reaction at room temperature for 2 hours, then heat to 50°C for 30 minutes.

-

Cool, neutralize with sodium carbonate, and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield N-(2-Amino-3-bromo-5-cyanophenyl)acetamide.

-

Causality: The Sandmeyer reaction is a classic, reliable method for converting an aryl amine into a nitrile via a diazonium intermediate. The acetyl protection remains intact under these conditions.

-

Step 3: Indazole Formation and Deprotection

-

Dissolve the product from Step 2 (1.0 eq) in glacial acetic acid (10 vol).

-

Heat the solution to 60°C.

-

Add isoamyl nitrite (1.5 eq) dropwise.[11]

-

Maintain the temperature for 1-2 hours until cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and add concentrated HCl (5 vol).

-

Heat the mixture to reflux (approx. 100°C) for 2-4 hours to facilitate the hydrolysis of the acetyl protecting group.

-

Cool to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Causality: Isoamyl nitrite serves as the diazotizing agent under non-aqueous conditions, leading to an in-situ diazonium species that rapidly cyclizes to form the stable indazole ring. The final acidic workup removes the acetyl group to yield the target N-H indazole.

-

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional components: the N-H of the indazole, the C-Br bond, and the C-N nitrile.

Diagram: Key Reactivity Pathways

Caption: Principal chemical transformations of this compound.

Applications in Kinase Inhibitor Synthesis

The indazole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. The N-H and an adjacent nitrogen atom of the pyrazole ring act as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This compound is an exemplary starting point for building such inhibitors.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth. Many approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole core.[2][12] The synthesis of novel VEGFR-2 inhibitors often utilizes intermediates like this compound, where the 4-position is functionalized via Suzuki or other cross-coupling reactions to introduce moieties that occupy the hydrophobic regions of the ATP-binding pocket.[4]

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the utility of the 4-bromo position by coupling it with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., 2M aqueous Na₂CO₃) (3.0 eq)

-

Solvent (e.g., 1,4-Dioxane or DME)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., 1,4-Dioxane) followed by the degassed aqueous base solution.

-

Heat the reaction mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue by silica gel column chromatography to obtain the desired 4-aryl-1H-indazole-6-carbonitrile product.

Table 2: Representative Suzuki Coupling Reaction Parameters

| Parameter | Condition / Reagent | Rationale |

| Electrophile | This compound | Provides the scaffold with a reactive site for C-C bond formation. |

| Nucleophile | Arylboronic Acid | Introduces structural diversity for SAR exploration. |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid and facilitates the transmetalation step. |

| Solvent | Dioxane/Water or DME/Water | A biphasic solvent system is often optimal for dissolving both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups allow for rapid and efficient exploration of chemical space around the privileged indazole core. The methodologies and protocols described herein provide a framework for the synthesis and manipulation of this valuable building block. As the demand for targeted and potent therapeutics continues to grow, particularly in oncology and immunology, the importance of versatile scaffolds like this compound will undoubtedly increase, solidifying its role as a cornerstone of modern medicinal chemistry.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-1H-indazole-6-carboxylic acid [myskinrecipes.com]

- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. 898746-96-8|this compound|BLD Pharm [bldpharm.de]

- 9. 4-AMINO-6-BROMO (1H)INDAZOLE(885518-50-3) 1H NMR spectrum [chemicalbook.com]

- 10. 1H-Indazole,4-broMo-6-iodo-(885518-97-8) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-1H-indazole-6-carbonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns have made it a fertile ground for the development of novel therapeutics. This guide focuses on a specific, yet increasingly important derivative: 4-Bromo-1H-indazole-6-carbonitrile. While its explicit discovery is not prominently documented in seminal, standalone publications, its emergence is intrinsically linked to the broader exploration of substituted indazoles as key intermediates in drug discovery programs, particularly in the realm of kinase inhibitors. This document provides a comprehensive overview of its probable synthetic evolution, detailed experimental protocols, and its significance in modern medicinal chemistry.

Historical Context and Emergence

The history of this compound is not one of a singular, celebrated discovery but rather an evolution driven by the relentless pursuit of novel pharmaceutical agents. The indazole ring system itself has been known for over a century, but the strategic placement of bromo and cyano functionalities at the 4- and 6-positions, respectively, is a more recent development.

The likely genesis of this compound lies in the systematic exploration of the chemical space around the indazole core. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse molecular fragments. The nitrile group, a common pharmacophore, can act as a hydrogen bond acceptor or be further transformed into other functional groups.

While a definitive "discovery" paper for this compound is not readily found in the public domain, its appearance in the portfolios of chemical suppliers and its implicit use in patent literature for the synthesis of more complex molecules suggest its development as a valuable building block. A key piece of this history can be inferred from patent literature detailing the synthesis of related precursors. For instance, a Chinese patent (CN107805221A) outlines a method for the preparation of 6-bromo-4-nitro-1H-indazole.[2] This compound is a logical and strategic precursor to this compound, suggesting a probable synthetic lineage.

The journey from this nitro-precursor to the target carbonitrile likely follows a well-trodden path in organic synthesis: reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install the nitrile. This sequence, while not explicitly detailed for this exact molecule in a single publication, is a testament to the power of established chemical principles in the creation of novel molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₄BrN₃ |

| Molecular Weight | 222.04 g/mol |

| CAS Number | 898746-96-8[3] |

| Appearance | Off-white to white solid |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF |

Synthetic Pathways and Methodologies

The synthesis of this compound can be logically approached from readily available starting materials. The following section details a plausible and scientifically sound multi-step synthesis, drawing upon established methodologies and related patent literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points towards 6-bromo-4-amino-1H-indazole as a key intermediate, which in turn can be derived from 6-bromo-4-nitro-1H-indazole. This nitro-substituted indazole can be synthesized from a suitably substituted aniline derivative.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a composite of established chemical transformations, with specific conditions adapted from related syntheses found in the scientific and patent literature.

Step 1: Synthesis of 6-Bromo-4-nitro-1H-indazole

This step is based on the methodology described in Chinese patent CN107805221A for the synthesis of a structurally related compound.[2] It involves the diazotization of 4-bromo-2-methyl-5-nitroaniline followed by an intramolecular cyclization.

-

Reaction Scheme:

Caption: Synthesis of 6-Bromo-4-nitro-1H-indazole.

-

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid at 0-5 °C, slowly add 4-bromo-2-methyl-5-nitroaniline.

-

Maintain the temperature and add a solution of sodium nitrite in water dropwise.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to ensure complete diazotization.

-

Carefully quench the reaction by pouring it onto ice.

-

The resulting precipitate, 6-bromo-4-nitro-1H-indazole, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Synthesis of 6-Bromo-4-amino-1H-indazole

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are applicable, including catalytic hydrogenation or reduction with metals in acidic media.

-

Reaction Scheme:

Caption: Synthesis of 6-Bromo-4-amino-1H-indazole.

-

Experimental Protocol:

-

Suspend 6-bromo-4-nitro-1H-indazole in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-bromo-4-amino-1H-indazole, which can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to a nitrile via its diazonium salt.[4][5][6][7]

-

Reaction Scheme:

-

Experimental Protocol:

-

Dissolve 6-bromo-4-amino-1H-indazole in a cooled aqueous solution of hydrochloric acid (0-5 °C).

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for a short period.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.

-

Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors. The 4-bromo and 6-cyano groups of the title compound provide strategic points for elaboration to optimize binding to the kinase active site. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl or heteroaryl moieties, which are often crucial for achieving high potency and selectivity.

[8]

-

Fragment-Based Drug Design: As a relatively small and functionalized molecule, this compound can serve as a starting fragment in fragment-based drug discovery campaigns. The indazole core can provide initial binding interactions with a target protein, and subsequent chemical modifications at the bromo and cyano positions can be used to grow the fragment into a more potent lead compound.

Conclusion

While the formal "discovery" of this compound may not be a single, landmark event, its emergence as a key building block in medicinal chemistry is undeniable. Its synthesis, logically derived from established chemical principles and related patented procedures, highlights the power of synthetic chemistry to create novel tools for drug discovery. The strategic placement of the bromo and cyano functionalities on the privileged indazole scaffold ensures its continued importance in the development of new therapeutics, particularly in the ever-expanding field of kinase inhibitors. This guide provides a comprehensive overview of its probable history, a detailed and practical synthetic route, and its significant role in the advancement of pharmaceutical research.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. 4-Bromo-1H-indazole-6-carboxylic acid [myskinrecipes.com]

An In-depth Technical Guide to 4-Bromo-1H-indazole-6-carbonitrile Derivatives and Analogs

Introduction: The Strategic Importance of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The indazole ring system is a quintessential example of such a "privileged scaffold".[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a structural cornerstone in numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities including anti-inflammatory, antibacterial, anti-HIV, and potent antitumor effects.[1][2][3]

This guide focuses on a specifically substituted indazole core: 4-Bromo-1H-indazole-6-carbonitrile . This molecule is of high strategic value to drug discovery professionals for several key reasons:

-

The Indazole Core : Inherently provides a rigid, planar structure capable of engaging in various receptor-ligand interactions, such as hydrogen bonding and π-π stacking.

-

The 4-Bromo Substituent : Serves as a versatile chemical handle. The bromine atom can be readily displaced or modified through modern cross-coupling reactions, allowing for the systematic exploration of chemical space at a key vector of the molecule.[4][5]

-

The 6-Carbonitrile Group : This electron-withdrawing group significantly modulates the electronic properties of the indazole ring. Furthermore, the nitrile moiety itself can act as a hydrogen bond acceptor or be chemically transformed into other critical functional groups, such as amides, carboxylic acids, or amines, to fine-tune pharmacological properties.

This document provides a technical overview of the synthesis, chemical properties, and biological applications of this compound and its analogs, designed to equip researchers and drug development professionals with the foundational knowledge to leverage this promising scaffold.

Physicochemical Properties of the Core Scaffold

A clear understanding of the core molecule's properties is fundamental for any synthetic or analytical endeavor.

| Property | Value | Source |

| CAS Number | 898746-96-8 | [6] |

| Molecular Formula | C₈H₄BrN₃ | [6] |

| Molecular Weight | 222.05 g/mol | [6] |

| Appearance | Solid (Typical) | N/A |

| Purity | ≥97% (Commercially available) | [6] |

Note: Further experimental data such as melting point, solubility, and pKa are not widely published and should be determined empirically.

Synthesis and Derivatization Strategies

The power of the this compound scaffold lies in its synthetic accessibility and the diverse array of derivatives that can be generated from it.

Synthesis of the Indazole Core

A plausible synthetic workflow is outlined below:

Caption: Plausible Synthetic Workflow for Core Scaffold

This multi-step process leverages common, scalable reactions to construct the core heterocycle from a commercially available starting material.

Key Derivatization Reactions

The true utility of the core scaffold is realized through its derivatization. The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry.[4][5]

Caption: Key Cross-Coupling Derivatization Pathways

The Suzuki-Miyaura coupling is arguably the most powerful of these methods, allowing for the introduction of a vast array of aryl and heteroaryl groups.[4][5][9] This reaction is prized for its mild conditions and tolerance of diverse functional groups, making it ideal for generating libraries of compounds for structure-activity relationship (SAR) studies.[10][11]

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating, field-proven methodology for the synthesis of C4-arylated indazole derivatives.

Objective: To synthesize 4-(4-methoxyphenyl)-1H-indazole-6-carbonitrile from this compound.

Materials & Reagents:

-

This compound (1.0 equiv.)

-

(4-methoxyphenyl)boronic acid (1.5 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv.)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv.)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst & Solvent Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ to the flask, followed by anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(4-methoxyphenyl)-1H-indazole-6-carbonitrile.

Biological Activity & Therapeutic Potential

The indazole scaffold is a validated pharmacophore in numerous therapeutic areas, most notably in oncology and infectious diseases.

Kinase Inhibition

A primary application for indazole derivatives is the development of protein kinase inhibitors.[7] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. The this compound scaffold serves as an excellent starting point for inhibitors targeting various kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1), which is involved in immune regulation.[12]

Antibacterial Agents

Derivatives of 4-bromo-1H-indazole have been investigated as inhibitors of the bacterial protein FtsZ (Filamentous temperature-sensitive protein Z).[13] FtsZ is essential for bacterial cell division, making it a compelling target for novel antibiotics. The ability to systematically modify the 4-position of the indazole ring allows for the optimization of antibacterial potency and spectrum.[13]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drug candidates relies on a deep understanding of the structure-activity relationship (SAR). For the this compound scaffold, a logical SAR exploration can be visualized as follows:

Caption: Key SAR Vectors for the Scaffold

-

N1-Position: Substitution at the N1 position can significantly impact pharmacokinetic properties like solubility and metabolic stability. It can also be used to block tautomerization and lock the molecule into a specific binding conformation.

-

C4-Position: As discussed, this is the primary vector for diversification. Introducing various aryl and heteroaryl groups via Suzuki coupling directly probes the binding pocket of the target protein and is often the main driver of potency and selectivity.[4]

-

C6-Position: The nitrile can be a key interaction point. Its conversion to a carboxamide, for instance, introduces both hydrogen bond donor and acceptor capabilities, which can dramatically alter binding affinity.

By systematically modifying these three positions, researchers can conduct a thorough exploration of the chemical space around this privileged scaffold to develop novel and effective therapeutic agents.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for modern drug discovery campaigns. Its synthetic tractability, combined with the proven biological relevance of the indazole core, makes it an attractive platform for generating diverse compound libraries. The strategic placement of the bromo and carbonitrile functional groups provides orthogonal chemical handles for rapid and systematic SAR exploration.

Future work in this area will likely focus on applying advanced synthetic methodologies, such as photoredox catalysis and C-H activation, to further diversify the core structure. Additionally, the integration of computational modeling and structure-based drug design will be crucial in guiding the synthesis of next-generation analogs with enhanced potency, selectivity, and drug-like properties. For researchers in oncology, immunology, and infectious diseases, this scaffold holds significant promise for the development of novel, impactful medicines.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemuniverse.com [chemuniverse.com]

- 7. benchchem.com [benchchem.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for 4-Bromo-1H-indazole-6-carbonitrile.

An Application Note and Detailed Protocol for the Synthesis of 4-Bromo-1H-indazole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a key heterocyclic building block in medicinal chemistry. The protocol herein is predicated on established synthetic transformations for analogous indazole systems, offering a robust and reproducible pathway. This application note is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both practical utility and a deeper mechanistic understanding. All quantitative data is summarized for clarity, and key processes are visually represented.

Introduction

Indazole derivatives are a cornerstone of modern drug discovery, exhibiting a wide array of biological activities.[1][2] The unique bicyclic structure, composed of fused benzene and pyrazole rings, serves as a privileged scaffold in the design of therapeutic agents targeting conditions such as cancer, inflammation, and neurodegenerative disorders.[1][3] Specifically, the introduction of bromo and cyano functionalities onto the indazole core, as in this compound (CAS No: 898746-96-8), provides versatile handles for further chemical elaboration in the development of novel pharmaceuticals.[4] This document outlines a proposed, chemically sound protocol for the synthesis of this important intermediate.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence commencing with a commercially available substituted aniline. The proposed pathway involves an initial bromination of a substituted toluidine, followed by a diazotization and intramolecular cyclization to construct the indazole ring system. This approach is adapted from well-established methods for preparing substituted indazoles.[5][6]

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the proposed synthesis.

| Parameter | Step 1: Bromination | Step 2: Cyclization | Step 3: Reduction | Step 4: Cyanation |

| Starting Material | 2-Methyl-4-nitroaniline | 2-Bromo-6-methyl-4-nitroaniline | 4-Bromo-6-nitro-1H-indazole | 4-Bromo-1H-indazol-6-amine |

| Key Reagents | N-Bromosuccinimide | Isoamyl nitrite, Acetic acid | Iron powder, NH4Cl | NaNO2, HCl, CuCN, KCN |

| Solvent | Acetonitrile | Toluene | Ethanol/Water | Water/Toluene |

| Reaction Temp. | 0-10 °C | 80-130 °C | Reflux | 0-5 °C then 50-70 °C |

| Reaction Time | 1-2 hours | 3-5 hours | 4-6 hours | 1-2 hours |

| Typical Yield | High | Moderate to High | High | Moderate |

| Purity Assessment | TLC, NMR | TLC, NMR | TLC, NMR | TLC, NMR, HPLC, MS |

Detailed Experimental Protocol

Materials and Reagents:

-

2-Methyl-4-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Toluene

-

Isoamyl nitrite

-

Acetic acid

-

Iron powder

-

Ammonium chloride (NH4Cl)

-

Ethanol

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Step 1: Synthesis of 2-Bromo-6-methyl-4-nitroaniline

-

In a round-bottom flask, dissolve 2-methyl-4-nitroaniline in acetonitrile.

-

Cool the solution to 0-10 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature within the specified range. The rationale for this controlled addition is to manage the exothermicity of the bromination reaction.

-

Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a solution of sodium bisulfite.

-

Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 4-Bromo-6-nitro-1H-indazole

-

Dissolve the purified 2-bromo-6-methyl-4-nitroaniline in toluene in a suitable reaction vessel.

-

Heat the solution to 90-98 °C and add acetic acid.

-

Increase the temperature to 80-130 °C and add isoamyl nitrite dropwise. This step initiates the diazotization of the aniline, which is followed by an intramolecular cyclization to form the indazole ring.[5]

-

Maintain the reaction at this temperature for 3-4 hours until completion, as monitored by TLC.

-

Cool the reaction mixture and concentrate to dryness.

-

The residue can be purified by slurrying with methanol and filtering to obtain the desired product.

Step 3: Synthesis of 4-Bromo-1H-indazol-6-amine

-

To a suspension of 4-bromo-6-nitro-1H-indazole in a mixture of ethanol and water, add ammonium chloride followed by iron powder.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours. The reduction of the nitro group to an amine using iron in the presence of an acid source like ammonium chloride is a classic and effective method.[7]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.

-

Dry the organic layer over magnesium sulfate and concentrate to yield the crude amine, which can be used in the next step without further purification.

Step 4: Synthesis of this compound

-

Dissolve the crude 4-bromo-1H-indazol-6-amine in aqueous hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. This forms the active reagent for the Sandmeyer reaction.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-70 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.

-

Purify the final product by column chromatography on silica gel to obtain this compound.[4]

Safety Precautions

-

General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

Reagent-Specific Hazards:

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Isoamyl nitrite: Flammable and volatile. Keep away from ignition sources.

-

Cyanides (CuCN, KCN): Highly toxic. Handle with extreme caution. All waste containing cyanide must be quenched with bleach before disposal according to institutional guidelines. In case of exposure, seek immediate medical attention.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualizing the Reaction Mechanism

The following diagram outlines the key mechanistic steps in the formation of the indazole ring from the substituted aniline precursor.

References

- 1. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

The Strategic Application of 4-Bromo-1H-indazole-6-carbonitrile in Modern Medicinal Chemistry

Introduction: The Versatility of the Indazole Scaffold

In the landscape of contemporary drug discovery, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a bioisostere of the native indole moiety and is a key structural component in numerous clinically approved drugs and investigational agents.[3][4] The strategic functionalization of the indazole core allows for the fine-tuning of physicochemical properties and the optimization of interactions with protein targets, making it a highly sought-after building block in medicinal chemistry.

This application note focuses on a particularly valuable derivative: 4-Bromo-1H-indazole-6-carbonitrile . The unique arrangement of its functional groups—a bromine atom at the 4-position and a carbonitrile group at the 6-position—renders it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. Simultaneously, the carbonitrile group can be elaborated into a range of other functionalities or can participate in cyclization reactions to construct fused ring systems.

This guide will provide an in-depth exploration of the applications of this compound, with a particular focus on its utility in the synthesis of potent and selective kinase inhibitors. We will delve into the medicinal chemistry rationale behind its use, provide detailed experimental protocols, and present data that underscores its significance in the development of next-generation therapeutics.

Core Application: A Gateway to Potent Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. As such, kinase inhibitors have become a major class of therapeutics. The indazole scaffold has proven to be an excellent starting point for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[2]

This compound is a key intermediate in the synthesis of a variety of kinase inhibitors, including those targeting:

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical mediator in the innate immune response, making it a high-value target for inflammatory and autoimmune diseases.[1][5][6][7]

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its inhibition is a promising strategy for cancer therapy.[2][8]

-

Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, its inhibition can enhance anti-tumor immunity.[9]

-

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): Key components of the MAPK signaling pathway, which is frequently overactive in cancer.[10]

The following sections will provide a detailed protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitor, a class of compounds for which this compound is an ideal starting material.

Synthetic Protocol: From this compound to a Pyrazolo[1,5-a]pyrimidine-based IRAK4 Inhibitor

This protocol outlines a representative synthetic route for the elaboration of this compound into a potent pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitor. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Workflow Overview

Caption: Synthetic workflow from this compound to an IRAK4 inhibitor.

Step-by-Step Methodology

Step 1: N-Alkylation of this compound

-

Rationale: Introduction of a substituent at the N1 position of the indazole is often crucial for modulating potency and pharmacokinetic properties. The choice of alkylating agent can significantly impact the final compound's profile.

-

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Add the desired alkyl halide (e.g., cyclohexyl bromide, 1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-alkylated indazole.

-

Step 2: Reduction of the Nitrile Group

-

Rationale: The carbonitrile is reduced to an aminomethyl group, which will become a key component of the pyrazole ring in the subsequent step.

-

Protocol:

-